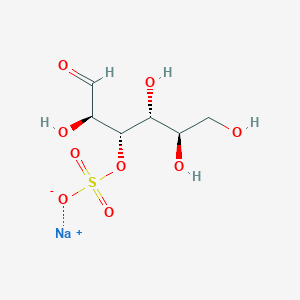
D-Glucose 3-sulfate sodium salt
Descripción general
Descripción
D-Glucose 3-sulfate sodium salt, also known as Glc-3S, is a remarkable biomedical compound . It has a linear formula of C6H11O9SNa and a molecular weight of 282.20 .
Molecular Structure Analysis
The molecular structure of D-Glucose 3-sulfate sodium salt is represented by the linear formula C6H11O9SNa . It is an aldohexose, a six-carbon sugar with a terminal aldehyde group .Physical And Chemical Properties Analysis
D-Glucose 3-sulfate sodium salt is a solid substance . Its molecular weight is 282.20 . More specific physical and chemical properties such as melting point, boiling point, and pH value are not available in the current resources.Aplicaciones Científicas De Investigación
Catalytic Effects in Aqueous Solutions
Inorganic salts, including sodium salts derived from D-Glucose, have been studied for their catalytic effects in the reactions of D-Glucose in aqueous solutions. These salts can influence the chemo-selectivity and yield of various organic acids and furanics, which are important in green chemistry and the production of renewable chemicals. The study by Rasrendra et al. (2010) provides insights into the catalytic roles of these salts, suggesting potential applications in sustainable chemical synthesis processes (Rasrendra, Makertihartha, Adisasmito, & Heeres, 2010).
Glucose Sensing Technologies
Several studies have focused on developing novel glucose sensing technologies using D-Glucose derivatives. For instance, Baghayeri et al. (2018) explored an electrochemical sensor for glucose detection utilizing nickel oxide decorated Fe3O4 nanoparticles, indicating the potential for highly sensitive glucose monitoring devices (Baghayeri, Amiri, Alizadeh, Veisi, & Hasheminejad, 2018). Similarly, Ito et al. (2014) applied dissolving microneedles for glucose monitoring in interstitial fluid, showcasing an alternative approach for non-invasive glucose monitoring (Ito, Taniguchi, Hayashi, Anai, Morita, Ko, Yoshimoto, Yoshii, Kobuchi, Sakaeda, & Takada, 2014).
Analytical and Diagnostic Applications
The utility of D-Glucose derivatives in analytical chemistry and diagnostics is evident in the work by Dam et al. (2002), who demonstrated the selective and quantitative analysis of glycolytic intermediates in Saccharomyces cerevisiae using high-performance anion exchange chromatography coupled with mass spectrometry. This method, facilitating the analysis of complex biological samples, underscores the role of D-Glucose derivatives in advanced analytical methodologies (Dam, Eman, Frank, Lange, Dedem, & Heijnen, 2002).
Environmental and Industrial Applications
The environmental and industrial applications of D-Glucose derivatives are highlighted by Bargeman et al. (2009), who discussed the use of nanofiltration for the removal of sulfate waste in vacuum salt production. This study illustrates the potential of sodium sulfate, a related compound, in addressing industrial waste challenges, offering a sustainable solution for environmental management (Bargeman, Steensma, Kate, Westerink, Demmer, Bakkenes, & Manuhutu, 2009).
Propiedades
IUPAC Name |
sodium;[(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14;/h2-7,9-11H,1H2,(H,12,13,14);/q;+1/p-1/t3-,4+,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLFANSAMOPOBM-VFQQELCFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)OS(=O)(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)OS(=O)(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745482 | |
| Record name | Sodium 3-O-sulfonato-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose 3-sulfate sodium salt | |
CAS RN |
89830-83-1 | |
| Record name | Sodium 3-O-sulfonato-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



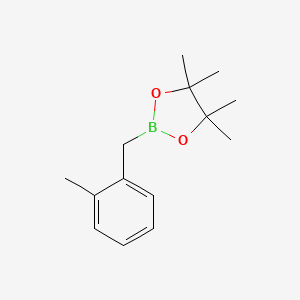
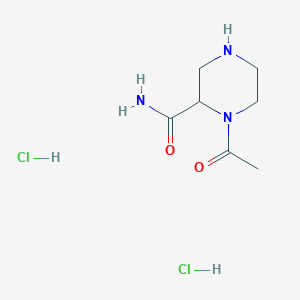


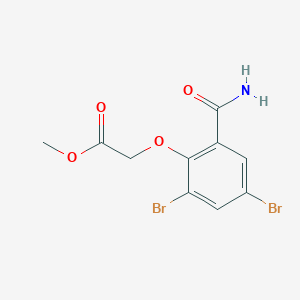
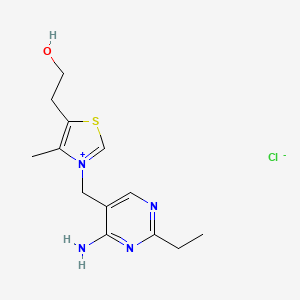
![Methyl 3-[(6-aminohexyl)carbamoyl]benzoate](/img/structure/B1455126.png)
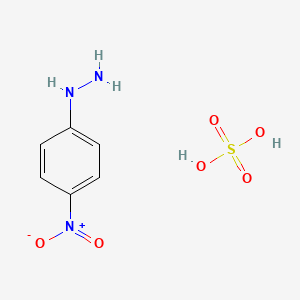

![4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1455129.png)


![5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol](/img/structure/B1455135.png)
![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)